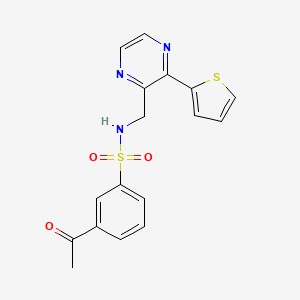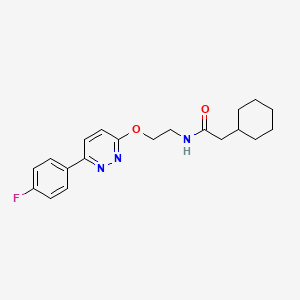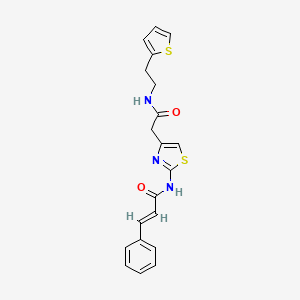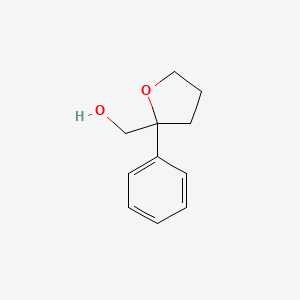![molecular formula C27H31N3O3S B2407151 3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1024593-93-8](/img/structure/B2407151.png)
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one” is a complex organic molecule. It contains an imidazo[1,2-c]quinazoline core, which is a type of heterocyclic compound. These types of compounds are often found in pharmaceuticals and exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic core. The imidazo[1,2-c]quinazoline core is a bicyclic structure containing nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The functional groups present in the molecule, such as the methoxy and sulfanyl groups, could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Scientific Research Applications
Medicinal Chemistry and Biological Activities
Quinazoline derivatives, including the compound , are recognized for their broad spectrum of biological properties in medicinal chemistry. These compounds are crucial in the development of new medicinal agents due to the stability and versatility of the quinazolinone nucleus, which allows for the introduction of various bioactive moieties. Specifically, they have been shown to possess antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016). Furthermore, quinazoline derivatives have demonstrated diverse biological functions, including immunoregulatory, antiviral, antiproliferative, and antitumour activities, through the localised induction of cytokines and other mechanisms (Syed, 2001).
Antioxidant Properties
Quinazoline derivatives have been explored for their antioxidant properties. Research indicates that these compounds can undergo specific reactions contributing to their antioxidant capacity. For example, certain antioxidants of phenolic nature can form coupling adducts with radical cations, while others can undergo oxidation without coupling. These reactions and the products they generate are essential in understanding the antioxidant capacity of quinazoline derivatives (Ilyasov et al., 2020).
Applications in Optoelectronics
The versatility of quinazoline derivatives extends to the field of optoelectronics as well. These compounds have been used in the synthesis and application of materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials with desirable properties, such as enhanced luminescence and electroluminescence (Lipunova et al., 2018).
Anticancer Potential
Quinazoline derivatives have been extensively studied for their anticancer properties. They are known to inhibit various therapeutic protein targets, including EGFR, and have shown promise in cancer treatment due to their ability to target a wide range of proteins. The structural diversity of quinazoline compounds underlines their potential as anticancer agents, with recent patents focusing on their use as inhibitors of kinases, histone deacetylase, Nox, and certain metabolic pathways (Ravez et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3S/c1-17-9-7-8-12-19(17)16-34-27-28-21-15-24(33-3)23(32-2)14-20(21)25-29-26(31)22(30(25)27)13-18-10-5-4-6-11-18/h7-9,12,14-15,18,22H,4-6,10-11,13,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZOMSQJFBUZLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC(=C(C=C3C4=NC(=O)C(N42)CC5CCCCC5)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2407068.png)




![2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide](/img/structure/B2407075.png)



![N-benzyl-2-(2,4-dioxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2407079.png)
![(2-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2407080.png)


